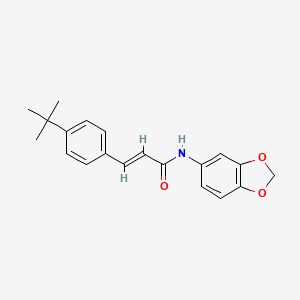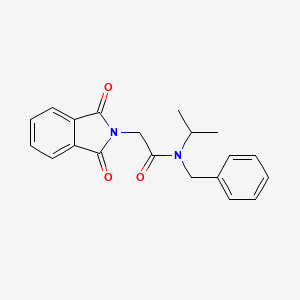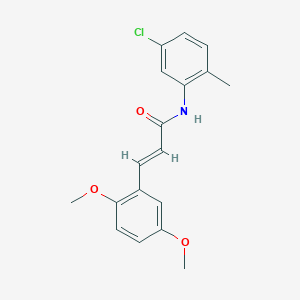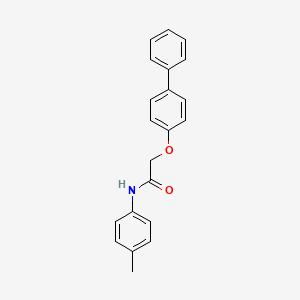
2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives, such as 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide, often involves chemoselective thionation-cyclization of highly functionalized enamides. Kumar et al. (2013) describe an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could potentially be applied or adapted for the synthesis of our compound of interest (Kumar, Parameshwarappa, & Ila, 2013).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their chemical behavior and potential applications. While specific studies on the molecular structure of 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide may not be readily available, general approaches to determining the structure of similar compounds involve NMR methods and X-ray analysis. Refouvelet et al. (2001) demonstrated the use of these techniques for new 2-substituted thiazolidine-4-carboxamide derivatives, which share structural similarities with thiazole derivatives (Refouvelet, Pellegrini, Robert, Crini, Blacque, & Kubicki, 2001).
Chemical Reactions and Properties
Thiazole derivatives are known for their reactivity and potential in various chemical reactions. For instance, the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides leads to the regioselective synthesis of 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides, as detailed by Singh et al. (2022). This study highlights the versatility and reactivity of thiazole compounds under different conditions, which could be relevant for further reactions involving 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide (Singh, Santhosh, Swaroop, & Sadashiva, 2022).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and stability, are essential for its application and handling. While specific data on 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide may not be available, research on similar thiazole derivatives provides insights into methodologies for analyzing these properties. Studies often involve spectroscopic techniques and thermal analysis to evaluate the physical characteristics of these compounds.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for the application of thiazole derivatives. The work by El-Subbagh et al. (1999) on ethyl 2-substituted-aminothiazole-4-carboxylate analogs illustrates the process of evaluating the chemical properties and potential anticancer activity of thiazole compounds, providing a framework for analyzing similar properties in 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide (El-Subbagh, Abadi, & Lehmann, 1999).
Applications De Recherche Scientifique
Synthesis and Reactivity
2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide represents a structural motif common to a broad range of thiazole derivatives explored for various applications in chemical research. The synthesis of such compounds often involves chemoselective thionation-cyclization strategies, utilizing reagents like Lawesson's reagent to mediate the transformation of highly functionalized precursors. These methods have been demonstrated as efficient routes to introduce diverse functionalities into the thiazole ring, such as ester, N-substituted carboxamide, or peptide linkages, which are crucial for the modulation of biological activity and physicochemical properties of the resulting molecules (Kumar, Parameshwarappa, & Ila, 2013).
Anticancer and Antiviral Potentials
Research into thiazole derivatives, including structures similar to 2-propyl-N-(3-thienylmethyl)-1,3-thiazole-4-carboxamide, has highlighted their potential in developing novel anticancer and antiviral agents. For instance, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent inhibitors of Src/Abl kinase, displaying significant antiproliferative activity against a range of hematological and solid tumor cell lines. The exploration of such compounds underscores the potential of thiazole derivatives in oncology, with some compounds demonstrating in vivo activity against models of chronic myelogenous leukemia (Lombardo et al., 2004). Additionally, thiazole C-nucleosides have been synthesized and evaluated for their in vitro activity against various viruses, indicating the broad-spectrum antiviral potential of thiazole derivatives. These studies suggest that thiazole compounds can act as potent inhibitors of purine nucleotide biosynthesis, which is a key mechanism underlying their antiviral activity (Srivastava et al., 1977).
Heterocyclic Synthesis and Biological Activities
Thiazole derivatives have been extensively explored for their roles in heterocyclic synthesis, leading to the creation of molecules with diverse biological activities. The reaction of thiophene-2-carboxamide with various reagents results in the synthesis of new antibiotic and antibacterial drugs. These compounds have been studied for their activity against Gram-positive and Gram-negative bacteria, highlighting the versatility of thiazole derivatives in developing new therapeutic agents (Ahmed, 2007). Such research underscores the potential of thiazole derivatives in medicinal chemistry, offering a pathway to novel drug discovery and development.
Propriétés
IUPAC Name |
2-propyl-N-(thiophen-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-2-3-11-14-10(8-17-11)12(15)13-6-9-4-5-16-7-9/h4-5,7-8H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXRADDDCWIYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)
![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)


![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)
![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)
